molecular formula C24H28N4O4S B298789 N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No. B298789
M. Wt: 468.6 g/mol
InChI Key: ZTDGRRBPNSTDBP-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide, also known as EBO-DAH, is a novel compound that has gained significant attention in scientific research. It is a sulfanylacetohydrazide derivative that possesses a wide range of biological activities, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide is not yet fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and molecular targets. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects:
N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve glucose metabolism and insulin sensitivity, and to enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide is its wide range of biological activities, which makes it a versatile tool for scientific research. It is also relatively easy to synthesize and purify, and its chemical structure can be easily modified to improve its properties. However, one of the limitations of N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide. One of the most promising areas is its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to protect against neuronal damage and to improve cognitive function in animal models. Finally, there is also potential for the use of N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide in the development of new antibacterial agents, as it has been shown to possess antibacterial activity against several pathogenic bacteria.

Synthesis Methods

N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide can be synthesized by a simple and efficient reaction between 2-ethoxybenzaldehyde, 2-hydrazinobenzoic acid, and 5-(3-(4-methoxy-3-methylphenyl)propyl)-1,3,4-oxadiazole-2-thiol. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified by recrystallization.

Scientific Research Applications

N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. It has also shown promising results in the treatment of diabetes, neurodegenerative diseases, and bacterial infections.

properties

Product Name

N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[(Z)-(2-ethoxyphenyl)methylideneamino]-2-[[5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H28N4O4S/c1-4-31-21-10-6-5-9-19(21)15-25-26-22(29)16-33-24-28-27-23(32-24)11-7-8-18-12-13-20(30-3)17(2)14-18/h5-6,9-10,12-15H,4,7-8,11,16H2,1-3H3,(H,26,29)/b25-15-

InChI Key

ZTDGRRBPNSTDBP-MYYYXRDXSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N\NC(=O)CSC2=NN=C(O2)CCCC3=CC(=C(C=C3)OC)C

SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(O2)CCCC3=CC(=C(C=C3)OC)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(O2)CCCC3=CC(=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.